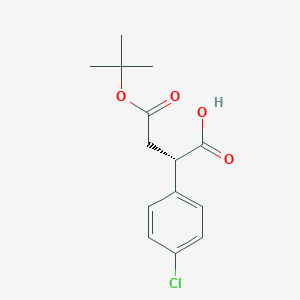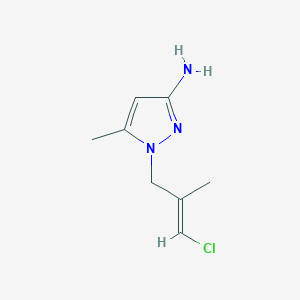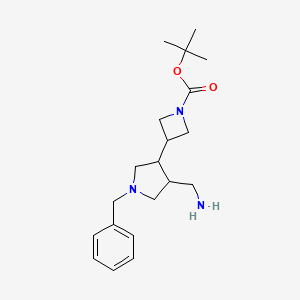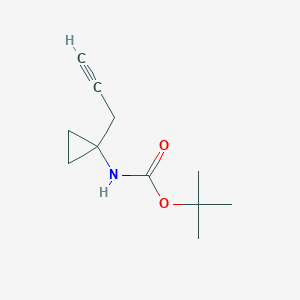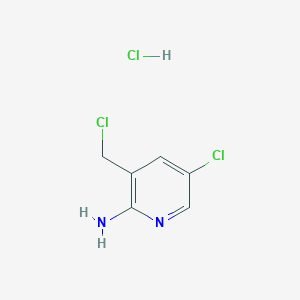
5-Chloro-3-(chloromethyl)pyridin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(chloromethyl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C6H7Cl2N2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(chloromethyl)pyridin-2-amine hydrochloride typically involves the chlorination of 2-aminopyridine derivatives. One common method includes the reaction of 2-aminopyridine with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a chlorinating agent like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(chloromethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of azides, nitriles, or secondary amines.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
5-Chloro-3-(chloromethyl)pyridin-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(chloromethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with nucleic acids. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride
- 5-(chloromethyl)pyridin-2-amine hydrochloride
- 2-Chloro-5-(chloromethyl)pyridine
Uniqueness
5-Chloro-3-(chloromethyl)pyridin-2-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer different selectivity and potency in various applications .
Properties
CAS No. |
23612-58-0 |
|---|---|
Molecular Formula |
C6H7Cl3N2 |
Molecular Weight |
213.5 g/mol |
IUPAC Name |
5-chloro-3-(chloromethyl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c7-2-4-1-5(8)3-10-6(4)9;/h1,3H,2H2,(H2,9,10);1H |
InChI Key |
LDGALKKVXKJKQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CCl)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


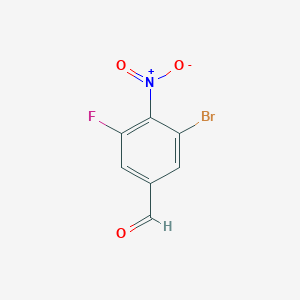
![3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15243764.png)

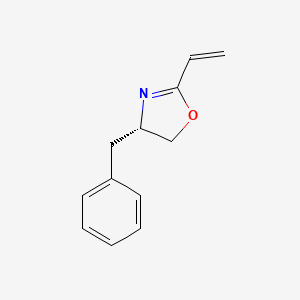

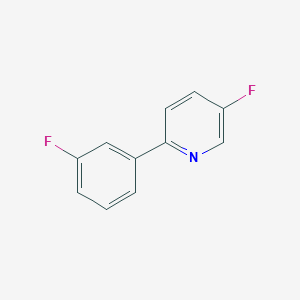
![7'-Bromo-1,3,3',4'-tetrahydro-1'H-spiro[indene-2,2'-naphthalen]-1'-one](/img/structure/B15243781.png)

![2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone](/img/structure/B15243794.png)
